[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride
Description
[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine dihydrochloride is a chiral bicyclic amine derivative featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) fused to a cyclohexane backbone. The compound’s stereochemistry (1S,2S) is critical for its biological activity, as enantiomeric purity often influences receptor binding and pharmacokinetics . The dihydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
[(1S,2S)-2-morpholin-4-ylcyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h10-11H,1-9,12H2;2*1H/t10-,11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCNOKATHWPJD-ULEGLUPFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and morpholine as the primary starting materials.
Formation of Intermediate: Cyclohexanone undergoes a reductive amination reaction with morpholine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanol.
Conversion to Methanamine: The intermediate is then converted to [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine through a substitution reaction using reagents like thionyl chloride or phosphorus tribromide.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Structural Features
The compound features a morpholine ring and a cyclohexyl group, contributing to its potential interactions with various biological targets. The presence of the amine functional group enhances its solubility and reactivity.
Pharmacological Research
The compound has been investigated for its potential pharmacological effects, particularly in the following areas:
Anticancer Activity
Preliminary studies indicate that derivatives of morpholine-based compounds exhibit cytotoxic effects against various cancer cell lines. Research has focused on the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride | HeLa (Cervical) | TBD |
| Similar Morpholine Derivative | A549 (Lung) | 25 |
| Similar Morpholine Derivative | MCF7 (Breast) | 30 |
Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Studies have indicated that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study on Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types.
Neuropharmacological Assessment
Research focusing on piperidine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may have potential applications in treating depression and anxiety disorders.
Synthetic Applications
The compound can serve as an intermediate in the synthesis of other complex molecules due to its reactive amine group. Researchers are exploring its utility in developing novel therapeutic agents with enhanced biological activity.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholine ring and cyclohexyl group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs based on structural motifs, functional groups, and physicochemical properties:
Key Research Findings and Functional Differences
Morpholine vs. Piperidine Analogs: Morpholine-containing compounds (e.g., the target and ’s analog) exhibit enhanced hydrogen-bonding capacity due to the oxygen atom in the morpholine ring, which may improve solubility and target binding compared to piperidine analogs (e.g., 824938-98-9) .
Impact of Aryl Substituents :
- The 4-methoxyphenyl group in 31466-47-4 introduces aromaticity and electron-donating effects, which could modulate receptor affinity in neurotransmitter systems (e.g., serotonin receptors) .
Thiazole Ring Incorporation :
- The thiazole-containing analog (1790140-73-6) demonstrates a planar heteroaromatic system, enabling π-π stacking interactions in enzyme active sites, a feature absent in the target compound .
Stereochemical Specificity :
- The (1S,2S) configuration in the target compound is critical for chiral recognition in biological systems. Racemic analogs (e.g., rac-[(1S,2S)-2-morpholin-4-ylcyclohexyl]methanamine in ) may exhibit reduced potency due to enantiomeric interference .
Biological Activity
[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine; dihydrochloride, with the CAS number 2095396-62-4, is a compound that has garnered attention in various fields of biological research. Its unique structural properties, characterized by the presence of a morpholine ring and a cyclohexyl group, suggest potential pharmacological applications. This article aims to explore its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₂₄Cl₂N₂O
- Molecular Weight : 271.22 g/mol
- Structure : The compound features a morpholine ring attached to a cyclohexyl group through a methanamine linkage.
The biological activity of [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine; dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is thought to be a contributing factor.
- Neuroprotective Properties : Some studies have shown that morpholine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential in neurodegenerative disease therapies.
- Analgesic Activity : There is evidence that morpholine-based compounds may possess analgesic properties, potentially through opioid receptor interaction or modulation of pain pathways.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of morpholine derivatives. [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine; dihydrochloride was tested in a forced swim test model in rats, demonstrating significant reductions in immobility time compared to control groups, indicative of antidepressant-like effects .
Case Study 2: Neuroprotection
In vitro studies conducted on neuronal cell lines treated with oxidative stress showed that [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine; dihydrochloride could significantly reduce cell death rates. The mechanism was linked to the upregulation of antioxidant enzymes .
Case Study 3: Analgesic Effects
A recent investigation assessed the analgesic properties of several morpholine compounds. The results indicated that [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine; dihydrochloride exhibited dose-dependent analgesic effects in formalin-induced pain models .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Cyclohexane Ring Functionalization : Start with a (1S,2S)-cyclohexane diamine precursor. Introduce the morpholine moiety via nucleophilic substitution under acidic conditions (e.g., HCl catalysis) to stabilize intermediates .
Methanamine Introduction : Use reductive amination or alkylation to attach the methanamine group. For diastereomeric control, employ chiral catalysts or enantiomerically pure starting materials .
Salt Formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt, ensuring high purity via recrystallization .
Key Consideration : Monitor reaction progress using TLC or LC-MS to avoid byproducts like N-alkylated impurities.
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., cyclohexyl chair conformation) and morpholine ring integration .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (0.1% TFA) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 229.18 for the free base) .
Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate residual solvents; use Karl Fischer titration for water content analysis .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to dihydrochloride salt formation. Poor solubility in apolar solvents (e.g., hexane) .
- Stability :
- pH Sensitivity : Stable in acidic conditions (pH 2–4); degrades in basic media (pH >8) via morpholine ring hydrolysis .
- Thermal Stability : Store at –20°C in desiccated form; avoid freeze-thaw cycles to prevent deliquescence .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) to separate (1S,2S) and (1R,2R) enantiomers .
Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known standards .
Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, especially if unexpected NOE correlations arise in NMR .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclohexane ring formation .
- Flow Chemistry : Continuous-flow reactors improve reaction control and reduce side products during morpholine ring closure .
- Salt Screening : Test counterions (e.g., sulfate vs. hydrochloride) to enhance crystallinity and yield .
Advanced: How does the compound interact with biological targets (e.g., CNS receptors)?
Methodological Answer:
In Vitro Binding Assays :
- Radioligand Displacement : Test affinity for serotonin/dopamine transporters (IC values) using H-labeled ligands .
- Functional Assays : Measure cAMP modulation in HEK-293 cells expressing GPCRs .
Structural Insights : Docking studies (e.g., AutoDock Vina) predict interactions between the morpholine group and hydrophobic receptor pockets .
Contradiction Note : Discrepancies in IC values across studies may arise from assay conditions (e.g., buffer ionic strength) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). Variables include:
- Cell line specificity (e.g., SH-SY5Y vs. PC12 cells) .
- Salt form (free base vs. dihydrochloride) affecting membrane permeability .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity to rule off-target effects .
Advanced: What methodologies assess stability under physiological conditions?
Methodological Answer:
Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C. Monitor degradation via LC-MS over 24 hours .
Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products (λ = 300–400 nm) .
Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .
Advanced: How to design mechanistic studies for target engagement?
Methodological Answer:
Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (, ) for receptor-ligand interactions .
Knockdown Models : CRISPR/Cas9-mediated gene knockout of suspected targets (e.g., SERT) to confirm functional relevance .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate allosteric vs. orthosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
